molecular formula C12H15FN2 B6280693 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine CAS No. 118096-08-5

1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine

Cat. No. B6280693
CAS RN: 118096-08-5
M. Wt: 206.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-2-amine, or 5F-MDMB-PICA, is a synthetic cannabinoid that has recently become popular in the scientific research community. It is a potent agonist of the CB1 and CB2 receptors, and has been used in a variety of studies to explore the effects of cannabinoids on the human body. In

Scientific Research Applications

5F-MDMB-PICA has been used in a variety of scientific research applications, including studies of the effects of cannabinoids on the human body, the effects of cannabinoids on the brain, and the potential therapeutic applications of cannabinoids. It has also been used to study the effects of cannabinoids on inflammation, pain, and anxiety.

Mechanism of Action

Target of Action

The primary target of 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme enzyme that plays a pivotal role in cancer immune escape . It is induced in response to inflammatory stimuli and promotes immune tolerance through effector T-cell anergy and enhanced Treg function .

Mode of Action

This compound acts as an IDO1 inhibitor . It interacts with IDO1, preventing it from catalyzing the oxidation of L-tryptophan . This inhibition disrupts the immunosuppressive environment that tumors use to evade the immune system .

Biochemical Pathways

The compound affects the kynurenine pathway . Normally, IDO1 catalyzes the initial step of this pathway, oxidizing L-tryptophan and inducing the accumulation of kynurenine metabolites . These metabolites suppress T-cell activity and allow tumor cells to escape immune surveillance . By inhibiting IDO1, the compound prevents the production of these immunosuppressive metabolites .

Pharmacokinetics

The pharmacokinetic properties of this compound are favorable. After dosing, the median time to maximum plasma concentration for the active enantiomer is 1.5–3.0 hours, and the mean elimination half-life is 2 to 4 hours . Urinary recovery of the active enantiomer is low (<1%), indicating that the compound is primarily eliminated through other routes .

Result of Action

The inhibition of IDO1 by this compound disrupts the immunosuppressive environment that tumors rely on for survival . This can lead to enhanced immune response against the tumor cells .

Advantages and Limitations for Lab Experiments

The advantages of using 5F-MDMB-PICA in lab experiments include its availability, its low cost, its potency, and its ability to bind to both the CB1 and CB2 receptors. However, there are some limitations to using 5F-MDMB-PICA in lab experiments, including its short half-life, its potential for abuse, and its potential for causing adverse side effects.

Future Directions

The potential future directions for 5F-MDMB-PICA research include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research could be conducted on its potential for abuse, its safety and efficacy, and its potential adverse side effects. Finally, further research could be conducted on its potential for use in the treatment of various diseases and conditions.

Synthesis Methods

5F-MDMB-PICA is typically synthesized through the reaction of 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-ol with anhydrous hydrogen chloride in dichloromethane. A variety of other reagents and methods can also be used in the synthesis of 5F-MDMB-PICA, including the use of acetic anhydride, ethyl chloroformate, and sodium bicarbonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine involves the reaction of 5-fluoro-1H-indole with 2-methylpropan-2-amine in the presence of a suitable catalyst.", "Starting Materials": [ "5-fluoro-1H-indole", "2-methylpropan-2-amine" ], "Reaction": [ "Step 1: Dissolve 5-fluoro-1H-indole in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add 2-methylpropan-2-amine to the reaction mixture.", "Step 3: Add a suitable catalyst such as trifluoroacetic acid or boron trifluoride etherate to the reaction mixture.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool and then extract the product with a suitable solvent such as ethyl acetate.", "Step 6: Purify the product by column chromatography or recrystallization." ] }

CAS RN

118096-08-5

Molecular Formula

C12H15FN2

Molecular Weight

206.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.